![molecular formula C10H8ClN3O B13324162 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B13324162.png)
5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[24]hept-4-en-7-one is a heterocyclic compound featuring a spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one typically involves the reaction of benzylideneisoxazol-5-one with diazomethane. This reaction proceeds via a double methylene transfer, resulting in the formation of the spiro-fused compound . The reaction conditions include the use of diazomethane as a reagent and typically require careful control of temperature and reaction time to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures for handling diazomethane, which is a hazardous reagent.
化学反応の分析
Types of Reactions
5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally require controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
科学的研究の応用
5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts
作用機序
The mechanism of action of 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other spiro-fused heterocycles and diazines, such as:
1,4-Dihydropyridine: Known for its medicinal properties, including use as calcium channel blockers.
Epibatidine: A potent analgesic with a similar spiro structure.
Uniqueness
What sets 5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one apart is its specific combination of a spiro structure with a chloropyridinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics .
特性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
5-(6-chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-6(5-12-7)8-13-9(15)10(14-8)3-4-10/h1-2,5H,3-4H2,(H,13,14,15) |
InChIキー |
FALGFAQPSJCNTA-UHFFFAOYSA-N |
正規SMILES |
C1CC12C(=O)NC(=N2)C3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324082.png)
![2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide](/img/structure/B13324084.png)
![7-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13324085.png)
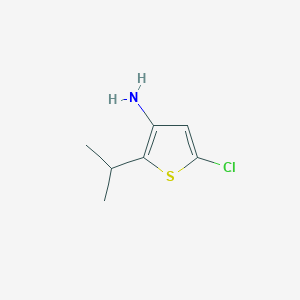
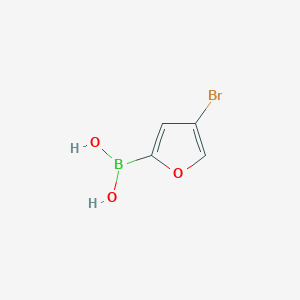
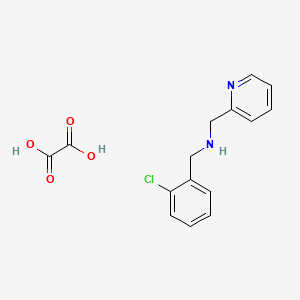
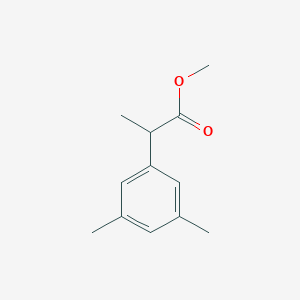
![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
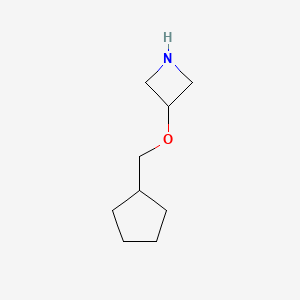
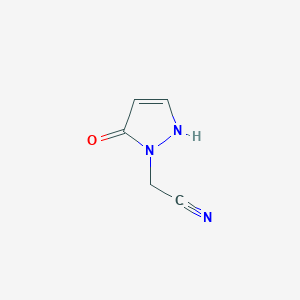
![4,6-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13324147.png)
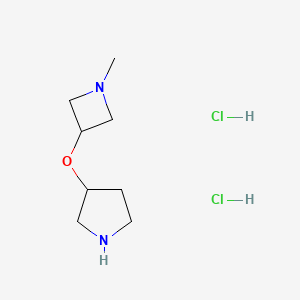
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)
